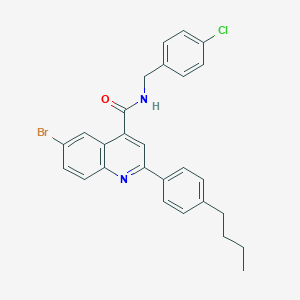![molecular formula C32H24ClN3O4S B452252 2-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide](/img/structure/B452252.png)
2-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a chlorinated aniline group, a tetrahydrobenzothiophene moiety, and a quinoline carboxamide group. Its intricate structure suggests it may have interesting chemical properties and potential biological activities.
准备方法
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzodioxole ring, followed by the introduction of the chlorinated aniline group. The tetrahydrobenzothiophene moiety is then synthesized and coupled with the benzodioxole intermediate. Finally, the quinoline carboxamide group is introduced to complete the synthesis. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group in the chlorinated aniline can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated aniline group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines or thiols. .
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: Its unique structure suggests it may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where its specific chemical properties are beneficial.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used .
相似化合物的比较
Similar compounds to 2-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide include:
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: This compound shares the benzodioxole ring and has similar biological activities.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: This compound also contains the benzodioxole ring and is used in various chemical applications.
2-propenal, 3-(1,3-benzodioxol-5-yl):
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings, potentially leading to diverse chemical and biological activities.
属性
分子式 |
C32H24ClN3O4S |
|---|---|
分子量 |
582.1g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C32H24ClN3O4S/c33-19-10-12-20(13-11-19)34-31(38)29-22-6-2-4-8-28(22)41-32(29)36-30(37)23-16-25(35-24-7-3-1-5-21(23)24)18-9-14-26-27(15-18)40-17-39-26/h1,3,5,7,9-16H,2,4,6,8,17H2,(H,34,38)(H,36,37) |
InChI 键 |
XWLHVVLJQHRHRI-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6)C(=O)NC7=CC=C(C=C7)Cl |
规范 SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6)C(=O)NC7=CC=C(C=C7)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ETHYL 2-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B452169.png)
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B452170.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B452171.png)
![ETHYL 4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B452172.png)
![methyl 2-[(3,4-difluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B452173.png)

![6-bromo-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B452176.png)
![2-amino-5-oxo-4-(3-phenyl-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B452177.png)
![N-[(2-chlorophenyl)carbamothioyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B452179.png)
![N-[4-(4-butylphenyl)-3-cyanothiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B452181.png)
![2-(4-CHLOROPHENYL)-N~4~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B452182.png)
![N-[(3-methoxyphenyl)carbamothioyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B452183.png)
![Methyl 4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452186.png)
![2-[[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL](METHYL)AMINO]BENZOIC ACID](/img/structure/B452192.png)
